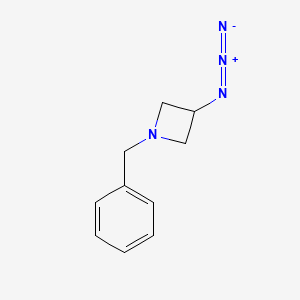

3-Azido-1-benzylazetidine

Overview

Description

Synthesis Analysis

The synthesis of azetidines, such as 3-Azido-1-benzylazetidine, can be achieved through aza Paternò–Büchi reactions . This [2 + 2] photocycloaddition reaction between an imine and an alkene component is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular structure of 3-Azido-1-benzylazetidine can be analyzed using various tools such as VESTA, a 3D visualization program for structural models . This tool can deal with multiple structural models, volumetric data, and crystal morphologies in the same window .Chemical Reactions Analysis

The systematical thermal behaviors of 3-Azido-1-benzylazetidine were investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that 3-Azido-1-benzylazetidine has a low melting temperature at 78 °C .Scientific Research Applications

Potent Inhibition of HIV Replication

A novel series of TIBO derivatives, which are chemically unrelated to other antiviral agents, have been discovered to inhibit the replication of HIV-1. These compounds, which include 3-Azido-1-benzylazetidine, show unprecedented specificity and potency against HIV-1 replication in cell systems. This specificity may be due to an interaction with a reverse transcriptase-associated process, distinguishing them from other treatments like AZT, DDC, and DDI, which inhibit both HIV-1 and HIV-2 (Pauwels et al., 1990).

Protein Glycosylation Inhibition

3'-Azido-3'-deoxythymidine (AZT), a primary AZT metabolite in treated cells, has been shown to potently inhibit protein glycosylation. This inhibition arises from its competition with pyrimidine-sugars for transport into Golgi membranes, highlighting a novel mechanism of AZT cytotoxicity that does not involve its antiviral effects (Hall et al., 1994).

Design and Evaluation as Chymase Inhibitors

3-Benzylazetidine-2-one derivatives, closely related to 3-Azido-1-benzylazetidine, have been designed and evaluated as a novel series of chymase inhibitors. These compounds demonstrated potent inhibition of human chymase, with enhancements in stability in human plasma, illustrating their potential in medicinal chemistry (Aoyama et al., 2001).

Inhibition of Mitogen Stimulated Growth and DNA-Repair

AZT has been observed to inhibit UV-induced DNA strand-break rejoining and phytohemagglutinin-stimulated growth of lymphocytes. This inhibitory effect of AZT at therapeutic concentrations suggests potential mechanisms contributing to its side effects, such as bone marrow suppression (Munch‐Petersen, 1988).

Implications in Dual Drug Resistance

Research on AZT combined with l-2′,3′-dideoxy-3′-thiacytidine (3TC) in HIV treatment has shown that combination therapy can delay AZT resistance and restore viral AZT susceptibility. A study identified a polymorphism at codon 333 of HIV-1 reverse transcriptase, which facilitates dual resistance to AZT and 3TC in a complex background of resistance mutations. This insight is crucial for understanding the mechanisms of dual drug resistance in HIV therapy (Kemp et al., 1998).

Novel Inhibitors for HIV

Efforts in developing AZT-derived 1,2,3-triazoles have led to the discovery of submicromolar potencies against HIV-1. These new inhibitors demonstrate a mechanism that suggests preferred translocation into the P-site of HIV reverse transcriptase, offering a potentially different approach to HIV treatment compared to AZT (Sirivolu et al., 2013).

Safety and Hazards

Future Directions

properties

IUPAC Name |

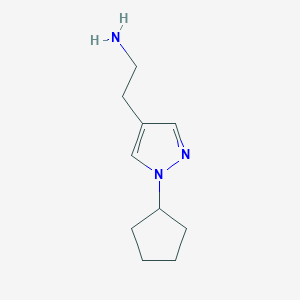

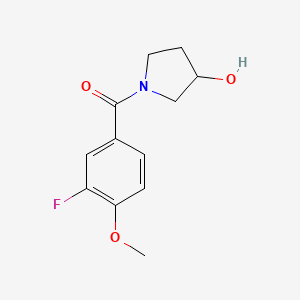

3-azido-1-benzylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-13-12-10-7-14(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECXGHLMNLRJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-1-benzylazetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1488874.png)

![N-[(oxan-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1488877.png)

![4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488878.png)

![4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488880.png)

![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488887.png)

![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1488888.png)